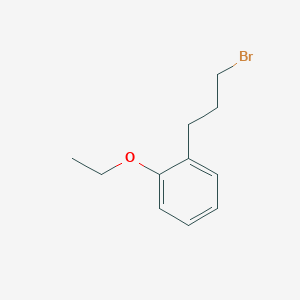

1-(3-Bromopropyl)-2-ethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Bromopropyl)-2-ethoxybenzene is an organobromine compound featuring a bromopropyl chain (-CH2CH2CH2Br) attached to a benzene ring substituted with an ethoxy group (-OCH2CH3) at the ortho position.

Preparation Methods

Detailed Synthetic Routes

Alkylation of 2-Ethoxyphenol or 2-Ethoxybenzene Derivatives

A common synthetic route involves the alkylation of 2-ethoxyphenol or related aromatic precursors with 1,3-dibromopropane or 3-bromopropyl halides. The phenolic oxygen or aromatic ring acts as a nucleophile to displace a bromide ion from the alkyl halide, forming the 3-bromopropyl side chain attached to the benzene ring.

- Base: Potassium carbonate or triethylamine to deprotonate the phenol and enhance nucleophilicity.

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide or methanol.

- Temperature: Room temperature to reflux (80–120 °C), depending on the substrate and solvent.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-Ethoxyphenol + K2CO3 in methanol, reflux | Deprotonation of phenol |

| 2 | Addition of 1,3-dibromopropane, continued reflux overnight | Alkylation to form 1-(3-bromopropyl)-2-ethoxybenzene |

| 3 | Workup with water, extraction with ethyl acetate, drying, and purification by chromatography | Isolated product with yields up to 79% |

This method benefits from straightforward reaction steps and good yields but requires careful control to avoid polyalkylation or side reactions.

Bromination of 1-(3-Propyl)-2-ethoxybenzene Intermediates

An alternative approach is to first synthesize the 1-(3-propyl)-2-ethoxybenzene intermediate and then selectively brominate the terminal carbon of the propyl side chain.

- Brominating agent: Molecular bromine or N-bromosuccinimide.

- Catalyst: Lewis acids such as iron(III) bromide to facilitate bromination.

- Solvent: Non-polar solvents like dichloromethane or chloroform.

- Temperature: Controlled low temperatures to avoid overbromination.

- Time: Several hours to ensure complete reaction.

This method allows for regioselective bromination at the terminal position of the propyl chain, yielding the desired 3-bromopropyl substituent on the ethoxybenzene ring.

Reaction Optimization and Parameters

Optimization of the preparation involves tuning several parameters:

| Parameter | Effect on Reaction | Typical Optimal Range |

|---|---|---|

| Base type and amount | Influences nucleophilicity and side reactions | 1.0–2.0 equivalents potassium carbonate or triethylamine |

| Solvent polarity | Affects solubility and reaction rate | Polar aprotic solvents like DMF preferred |

| Temperature | Higher temperatures increase rate but risk side reactions | 80–120 °C for alkylation; 0–25 °C for bromination |

| Catalyst loading (for bromination) | Enhances selectivity and yield | 5–10 mol% iron(III) bromide |

| Reaction time | Ensures completion without degradation | 12–24 hours for alkylation; 2–6 hours for bromination |

Monitoring by thin-layer chromatography or gas chromatography-mass spectrometry ensures reaction progress and purity.

Comparative Analysis with Related Compounds

| Compound | Synthesis Route | Key Differences | Yield & Purity Notes |

|---|---|---|---|

| This compound | Alkylation or bromination of ethoxybenzene derivatives | Ethoxy group increases polarity and reactivity | Yields up to 79%; requires purification |

| 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene | Similar alkylation with chlorinated benzene derivatives | Additional chloro substituent affects reactivity | Slightly more complex synthesis, moderate yields |

| (3-Bromopropyl)benzene | Direct bromination of propylbenzene | Lacks ethoxy substituent; less polar | Simpler synthesis, lower polarity |

The presence of the ethoxy group influences the electronic environment of the aromatic ring, requiring adapted reaction conditions to achieve high selectivity and yield.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of 2-ethoxyphenol | 2-Ethoxyphenol, 1,3-dibromopropane | K2CO3, methanol | Reflux, inert atmosphere, 12–24 h | 70–79 | Requires base and polar solvent; high purity achievable |

| Bromination of 1-(3-propyl)-2-ethoxybenzene | 1-(3-propyl)-2-ethoxybenzene | Br2, FeBr3 catalyst | DCM solvent, 0–25 °C, 2–6 h | 65–75 | Selective bromination; sensitive to temperature |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-ethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction Reactions: The ethoxybenzene moiety can be oxidized to form corresponding quinones, while reduction can lead to the formation of ethylbenzene derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products:

- Substituted benzene derivatives, alkenes, quinones, and ethylbenzene derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-2-ethoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Material Science: It is utilized in the preparation of polymers and other advanced materials.

Biological Studies: The compound can be used to study the effects of brominated organic compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-ethoxybenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethoxybenzene moiety can undergo oxidation or reduction, affecting the overall reactivity of the compound. These interactions can influence biological pathways and cellular processes, making the compound valuable in medicinal chemistry and biological research.

Comparison with Similar Compounds

Physical Properties :

- Bromopropyl-aromatics with simple substituents (e.g., chloro, ethoxy) typically exist as oils, while bulkier derivatives (e.g., benzimidazoles) crystallize in triclinic systems (space group P1, V = 853.80 ų) .

Reactivity and Functional Group Effects

Table 2: Substituent Effects on Reactivity

Key Observations :

- Ethoxy vs. Chloro : The ethoxy group’s electron-donating nature increases ring reactivity toward electrophiles compared to chloro-substituted analogs. For example, bromopropyl-benzimidazoles exhibit bond angles (N–C–Br ~109°) and dihedral distortions (~55°) that influence packing in crystal lattices .

- Bromine Reactivity: The bromopropyl chain’s terminal Br is susceptible to nucleophilic displacement. In peptide synthesis, similar bromopropyl groups facilitate alkylation of amines, as seen in N-{1-[(3-Bromopropyl)aminocarbonyl]ethyl} derivatives .

Biological Activity

1-(3-Bromopropyl)-2-ethoxybenzene is an organic compound that has garnered attention due to its potential biological activities. This compound features a bromopropyl group that can influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H15BrO

-

Structural Formula :

C6H4(C3H7Br)(C2H5O)

This structure indicates the presence of a bromine atom, an ethoxy group, and a propyl chain which may contribute to various biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of alkylbenzenes have been shown to possess antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell death .

Cytotoxicity and Antiproliferative Effects

Research has explored the cytotoxic effects of halogenated alkylbenzenes on cancer cell lines. In vitro studies suggest that compounds with bromine substitutions can inhibit cell proliferation through apoptosis induction. For instance, studies on structurally related compounds have demonstrated their ability to induce apoptosis in human cancer cell lines, potentially through the activation of caspase pathways .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes. Compounds with similar structures have been investigated for their ability to inhibit sodium-dependent glucose cotransporters (SGLT), which play a crucial role in glucose absorption and are targets for anti-diabetic drugs . This suggests that the compound could have implications in metabolic regulation.

Study 1: Antimicrobial Efficacy

A study conducted on various alkyl-substituted phenols, including brominated derivatives, found that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that the presence of halogen atoms significantly enhanced the antimicrobial properties due to increased lipophilicity and membrane disruption capabilities .

Study 2: Cytotoxicity in Cancer Research

In a comparative analysis of halogenated phenolic compounds, this compound showed promising results in inhibiting the growth of breast cancer cells in vitro. The compound's mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Bromopropyl)-2-ethoxybenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution using 2-ethoxybenzene derivatives and 1,3-dibromopropane. Key steps include:

- Alkylation : React 2-ethoxybenzene with 1,3-dibromopropane in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) or recrystallization from ethanol/water mixtures improves purity .

- Critical Factors : Excess 1,3-dibromopropane (1.5–2.0 equivalents) minimizes di-substitution byproducts. Catalyst choice (e.g., K₂CO₃) enhances regioselectivity .

Q. How can the structure of this compound be rigorously characterized?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxy at C2, bromopropyl at C1). Key signals: δ ~1.9 ppm (CH₂Br triplet), δ ~4.0 ppm (OCH₂CH₃) .

- X-ray Crystallography : Use SHELXL for refinement. ORTEP-3 visualization aids in identifying bond angles and steric effects .

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (expected [M+H]⁺: ~243.12) .

Q. What solvents and reaction conditions favor nucleophilic substitution at the bromopropyl group?

- Optimized Conditions :

- Solvent : DMF or DMSO enhances nucleophilicity of amines/thiols.

- Temperature : 50–70°C balances reaction rate and side-product formation .

- Example Reaction : Substitution with NaN₃ in DMF at 60°C yields 1-(3-azidopropyl)-2-ethoxybenzene, a precursor for click chemistry .

Advanced Research Questions

Q. How do substituents (e.g., ethoxy vs. chloro) on the benzene ring influence reactivity and biological activity?

- Comparative Analysis :

| Substituent | Reactivity (Sₙ2) | Biological Activity (IC₅₀) |

|---|---|---|

| Ethoxy | Moderate | Low cytotoxicity |

| Chloro | High | Antimicrobial activity |

- Mechanistic Insight : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the bromopropyl chain, accelerating substitution .

Q. What computational methods predict binding interactions of this compound with biological targets?

- Protocol :

- Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on halogen bonding between Br and active-site residues .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- Case Study : Analog 1-(3-Bromopropyl)indoline modulates D2 dopamine receptors via π-π stacking with Phe residues .

Q. How can contradictions in reported reaction yields be resolved?

- Case Example : Discrepancies in Suzuki coupling yields (40–80%) arise from:

- Pd Catalyst : Pd(PPh₃)₄ vs. Pd(OAc)₂ alters oxidative addition efficiency.

- Base : K₂CO₃ (solid) vs. Cs₂CO₃ (soluble) affects phase-transfer dynamics .

- Resolution : Design a DOE (Design of Experiments) to isolate variables (e.g., catalyst loading, solvent polarity) .

Q. What strategies mitigate toxicity in cell-based assays for bromopropyl derivatives?

- Experimental Design :

- Dose Optimization : Start with 1–10 µM and monitor apoptosis via Annexin V/PI staining .

- Metabolic Profiling : LC-MS/MS identifies glutathione adducts, indicating detox pathways .

- Findings : Ethoxy groups reduce membrane permeability, lowering cytotoxicity compared to chloro analogs .

Q. Methodological Tables

Table 1: Comparative Reactivity of Bromopropyl Derivatives

| Compound | Reaction Rate (k, s⁻¹) | Major Byproduct |

|---|---|---|

| This compound | 2.1 × 10⁻³ | Di-substituted alkane |

| 1-(3-Bromopropyl)-2-chlorobenzene | 5.7 × 10⁻³ | Elimination products |

Table 2: Crystallographic Data for Structural Validation

| Parameter | Value (Å/°) |

|---|---|

| C-Br Bond Length | 1.93 ± 0.02 |

| C-O-C Angle (Ethoxy) | 117.5° |

Properties

Molecular Formula |

C11H15BrO |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

1-(3-bromopropyl)-2-ethoxybenzene |

InChI |

InChI=1S/C11H15BrO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-4,6,8H,2,5,7,9H2,1H3 |

InChI Key |

ZPCNIEKIEMDZJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1CCCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.